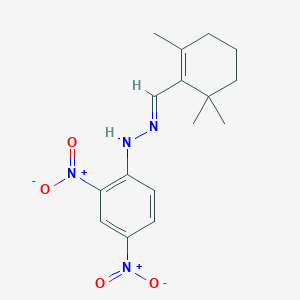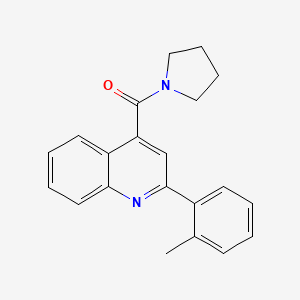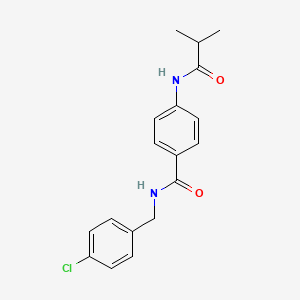
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine, also known as CBP, is a chemical compound that has been the subject of scientific research due to its potential use in medicine. CBP belongs to the family of piperazine compounds, which are known for their diverse biological activities and therapeutic potential. In
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain such as dopamine and serotonin. 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to bind to various receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to reduce the activity of the mesolimbic dopamine system, which is believed to be overactive in schizophrenia. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to increase the activity of the serotonergic system, which is involved in the regulation of anxiety and mood.
实验室实验的优点和局限性
One advantage of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine. One direction is to further explore its potential use as an anticancer agent by studying its mechanism of action and efficacy in various cancer types. Another direction is to investigate its potential use as a therapeutic agent in other neurological and psychiatric disorders such as depression and bipolar disorder. Additionally, future research could focus on developing new analogs of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine with improved solubility and pharmacokinetic properties.
合成方法
The synthesis of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine involves the reaction of 2-chlorobenzylamine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is typically around 50-60%, and the purity can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as cancer, schizophrenia, and anxiety disorders. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have antipsychotic effects by modulating the activity of dopamine receptors. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have anxiolytic effects by modulating the activity of serotonin receptors.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGJSJQOZDXYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)



![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)